2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
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Overview
Description
2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a heterocyclic compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound features a benzamide core substituted with a 2-chloro group and an oxazolo[5,4-b]pyridine moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the heterocyclic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazolo[5,4-b]pyridine ring.
Cyclization Reactions: The compound can form additional ring structures through cyclization reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo[5,4-b]pyridine moiety plays a crucial role in binding to these targets through hydrogen bonding and hydrophobic interactions. This binding can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
- Thiazolo[5,4-b]pyridine derivatives
Uniqueness
2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of the oxazolo[5,4-b]pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-6-2-1-4-8(10)12(18)16-11-9-5-3-7-15-13(9)19-17-11/h1-7H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDJGXPUQUAJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NOC3=C2C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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